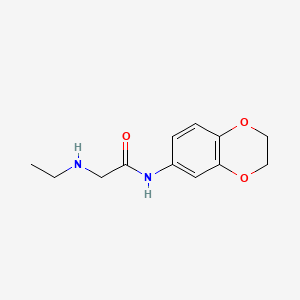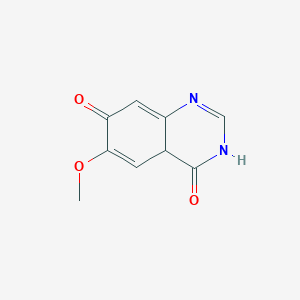
6-Methoxy-7-hydroxyquinazoline-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 7-Hydroxy-6-Methoxy- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of hydroxy and methoxy groups on the quinazolinone ring enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 7-Hydroxy-6-Methoxy- typically involves the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives. One common method includes the reaction of 2-amino-5-methoxybenzoic acid with formamide under acidic conditions to yield the desired quinazolinone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various substituted quinazolinones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
- Oxidation products include quinazolinone derivatives with different oxidation states.
- Reduction products include dihydroquinazolinones.
- Substitution products include various substituted quinazolinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 7-Hydroxy-6-Methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
- 4(3H)-Quinazolinone, 6-Hydroxy-7-Methoxy-
- 4(3H)-Quinazolinone, 7-Hydroxy-5-Methoxy-
- 4(3H)-Quinazolinone, 6,7-Dimethoxy-
Comparison: Compared to its similar compounds, 4(3H)-Quinazolinone, 7-Hydroxy-6-Methoxy- is unique due to the specific positioning of the hydroxy and methoxy groups. This positioning influences its chemical reactivity and biological activity. For instance, the presence of the hydroxy group at the 7th position and the methoxy group at the 6th position may enhance its ability to interact with certain biological targets, making it more effective in specific therapeutic applications.
属性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
6-methoxy-3,4a-dihydroquinazoline-4,7-dione |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-5H,1H3,(H,10,11,13) |
InChI 键 |
BHMYKSQQYFRYBJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2C(=CC1=O)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)

![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
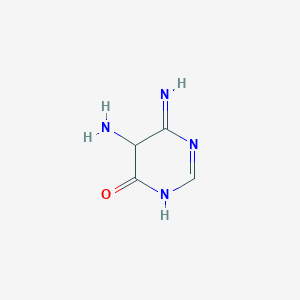
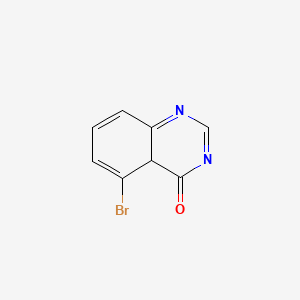
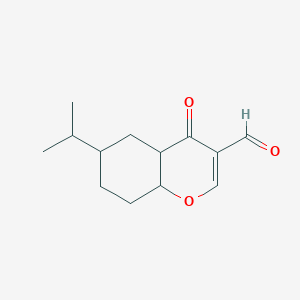
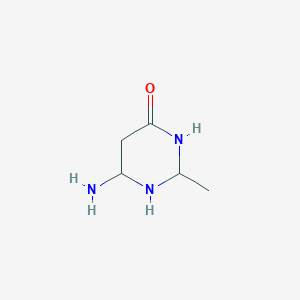

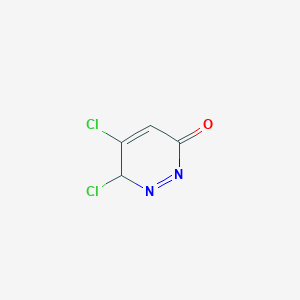
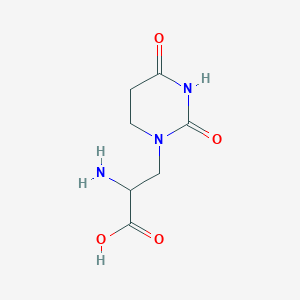
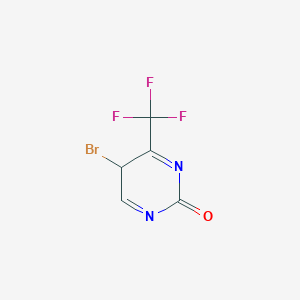
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)
![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
